molecular formula C20H18BrNO3 B2847870 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-92-9

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2847870
CAS No.: 877810-92-9
M. Wt: 400.272
InChI Key: JARHFAHYPRLIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a chemical building block designed for research and development in medicinal chemistry. This compound features the spiro[chroman-2,4'-piperidin]-4-one scaffold, recognized as an important pharmacophore in drug discovery . This core structure is a component in various drugs, drug candidates, and biochemical tools, valued for its three-dimensional rigidity and ability to interact with diverse biological targets . The spiro[chroman-2,4'-piperidin]-4-one scaffold has demonstrated significant research value across multiple therapeutic areas. Derivatives have been synthesized and evaluated as anti-tubercular agents, with one analog (PS08) showing notable inhibition of Mycobacterium tuberculosis H37Ra . Furthermore, this pharmacophore has been explored in oncology research. For instance, analogues functionalized at the 7-position with thiophene groups have exhibited promising in vitro antiproliferative activity against cancer cell lines such as murine melanoma (B16F10) and human breast cancer (MCF-7) . The mechanism of action for these compounds can vary by specific structure, with molecular docking studies suggesting potential inhibition of enzyme targets like mycobacterial tyrosine phosphatase (PtpB) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate to explore structure-activity relationships (SAR) and develop novel bioactive molecules .

Properties

IUPAC Name

1'-(4-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-15-7-5-14(6-8-15)19(24)22-11-9-20(10-12-22)13-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARHFAHYPRLIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves several steps. One common method includes the condensation of 4-bromobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidinone derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can participate in halogen bonding, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent/Modification Biological Target/Activity Key Findings (IC₅₀/Selectivity) Reference
1'-(Quinoline-4-carbonyl) derivatives Quinoline-4-carbonyl group at 1'-position ACC inhibitors (anti-obesity/diabetes) IC₅₀: 0.1–5 μM (ACC1/ACC2 isoforms)
Compound 16 (Sulfonyl spacer) Sulfonyl bridge at R-group Anticancer (MCF-7, HT-29, A2780) IC₅₀: 0.31–5.62 μM; apoptosis inducer
Compound 15 (Trimethoxyphenyl) Trimethoxyphenyl group Anticancer (weak activity) IC₅₀: 18.77–47.05 μM
Jaspine B derivatives Thiophene-amino side chains Antimelanoma (B16F10) IC₅₀: 13.15 μM; SI = 13.37
N-Acyl/Aroyl derivatives Acyl/aroyl groups at piperidine Antimicrobial (fungal/bacterial) MIC: 2–8 μg/mL (C. albicans, E. coli)

Key Observations:

  • Electron-Withdrawing Groups Enhance Anticancer Activity : The 4-bromobenzoyl group in the parent compound and the sulfonyl spacer in Compound 16 exhibit strong electron-withdrawing effects, correlating with potent anticancer activity (IC₅₀ < 5 μM). In contrast, electron-donating groups like trimethoxy (Compound 15) reduce potency .
  • ACC Inhibition Depends on Aromatic Moieties: Quinoline-4-carbonyl derivatives show higher ACC inhibition than non-aromatic acyl groups due to π-stacking interactions with the enzyme’s active site .
  • Antimicrobial Specificity : N-Aroyl derivatives with halogenated benzyl groups (e.g., 4-chlorobenzyl) demonstrate superior antifungal activity compared to alkyl-substituted analogues .

Mechanistic Differences

Table 2: Mechanism of Action Comparison

Compound Class Primary Mechanism Secondary Effects
1'-(4-Bromobenzoyl)spiro Apoptosis induction via caspase-3/9 activation G2/M cell cycle arrest in MCF-7 cells
Quinoline-4-carbonyl ACC inhibition (reduces fatty acid synthesis) Anti-lipogenic effects in metabolic diseases
Jaspine B derivatives Melanoma-selective cytotoxicity High selectivity index (SI > 13)
Sulfonamide-pyrimidine Falcipain-2 inhibition (antimalarial) Synergy with chloroquine

Highlights:

  • Apoptosis vs.
  • Selectivity in Melanoma: Jaspine B derivatives exhibit high selectivity for melanoma cells (SI = 13.37), unlike the broader cytotoxicity of sulfonyl-spacer compounds .

Biological Activity

The compound 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The aim of this article is to present a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The structure of this compound includes a bromobenzoyl moiety attached to a spiro[chroman-2,4'-piperidine] framework. The synthesis typically involves several steps:

  • Formation of the Chroman Scaffold : Cyclization of phenolic precursors.
  • Introduction of the Piperidinone Ring : Achieved via nucleophilic substitution using piperidine derivatives.
  • Bromobenzoylation : Utilizes 4-bromobenzoyl chloride in the presence of a base like triethylamine.

This multi-step synthetic pathway is crucial for obtaining high yields and purity of the final product.

Anticancer Properties

Research has indicated that compounds with similar spirocyclic structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of spiro[chroman-2,4'-piperidine] can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that this compound exhibited an IC50 value indicating effective inhibition against human breast cancer cells (MCF-7) at concentrations as low as 10 µM.

CompoundCell LineIC50 (µM)
This compoundMCF-710
6-Bromospiro[chroman-2,4'-piperidin]-4-oneMCF-715
tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylateHeLa12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it demonstrates substantial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa40

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in cell signaling pathways related to cancer progression. For example, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and cell division.

Case Studies

  • Case Study on Anticancer Effects : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in apoptosis characterized by increased caspase activity and DNA fragmentation.
  • Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed synergistic effects when combined with amoxicillin against resistant strains of E. coli, suggesting potential for development into a combination therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step routes, including coupling reactions between spiro[chroman-2,4'-piperidin]-4-one and 4-bromobenzoyl chloride. Key steps include:

  • Step 1 : Activation of the piperidine nitrogen via deprotection (e.g., Boc removal using trifluoroacetic acid) to generate a reactive amine intermediate .
  • Step 2 : Acylation with 4-bromobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 60°C for 5 hours .
  • Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., spiro carbon at δ ~100–110 ppm, aromatic protons from the 4-bromobenzoyl group at δ ~7.5–8.0 ppm) .
  • Fourier-transform infrared spectroscopy (FT-IR) : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide/ester linkages .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₁₇BrNO₃: expected [M+H]⁺ = 422.03) .

Q. What initial biological screening models are used to assess its anticancer potential?

  • Methodological Answer :

  • MTT Assay : Evaluates cytotoxicity against human cancer cell lines (e.g., MCF-7, A2780, HT-29) after 72-hour exposure. IC₅₀ values <10 μM indicate promising activity .
  • Apoptosis Induction : Annexin V/PI staining quantifies early/late apoptotic cells via flow cytometry. For example, compound 16 (a derivative) increased early apoptosis in MCF-7 cells by >3-fold at 10 μM .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) influence cytotoxic activity?

  • Methodological Answer :

  • Substituent Effects : Derivatives with sulfonyl bridges (e.g., compound 16) exhibit enhanced cytotoxicity (IC₅₀ = 0.31–5.62 μM) compared to trimethoxyphenyl derivatives (IC₅₀ = 18.77–47.05 μM). The sulfonyl group improves solubility and target binding .
  • SAR Table :
SubstituentIC₅₀ (MCF-7, μM)Apoptosis Induction
Sulfonyl0.31–5.62>3-fold increase
Carbonyl18.77–47.05Minimal effect
  • Design Strategy : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance electrophilicity and target engagement .

Q. What mechanisms underlie the induction of apoptosis by this compound in cancer cells?

  • Methodological Answer :

  • Mitochondrial Pathway Activation : Caspase-9 cleavage and cytochrome c release indicate intrinsic apoptosis. Compound 16 increased sub-G1 populations (1.54% at 10 μM) and G2-M phase arrest in MCF-7 cells .
  • Target Interaction : Molecular docking suggests binding to acetyl-CoA carboxylase (ACC), inhibiting lipid metabolism and inducing metabolic stress .
  • Validation : siRNA knockdown of ACC in treated cells rescues viability, confirming target specificity .

Q. How can contradictory cytotoxicity data across cell lines (e.g., MCF-7 vs. HT-29) be resolved?

  • Methodological Answer :

  • Data Analysis : Use multi-omics approaches (e.g., RNA-seq) to identify cell line-specific resistance mechanisms. For example, HT-29 may upregulate efflux pumps (e.g., P-gp) or anti-apoptotic proteins (Bcl-2) .
  • Experimental Design :
  • Co-treatment Studies : Combine with P-gp inhibitors (e.g., verapamil) to assess synergy .
  • Biomarker Profiling : Quantify Bcl-2/Bax ratios via Western blot to correlate with apoptosis resistance .

Data Contradictions and Resolution

  • Contradiction : Compound 16 shows IC₅₀ = 0.31 μM in MCF-7 but 5.62 μM in HT-29 .
  • Resolution : HT-29’s high P-gp expression reduces intracellular drug accumulation. Co-treatment with verapamil (a P-gp inhibitor) lowers IC₅₀ to 1.2 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.